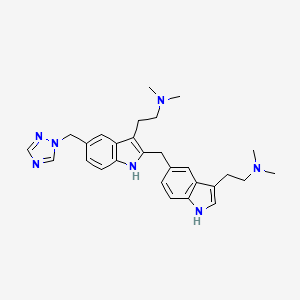

Rizatriptan dimer

Übersicht

Beschreibung

Rizatriptan is a serotonin 5-HT1 receptor agonist, also known as a “triptan”. It works by narrowing dilated blood vessels in the brain, relieving migraine headaches . Rizatriptan is used to treat acute migraine headaches with or without aura .

Synthesis Analysis

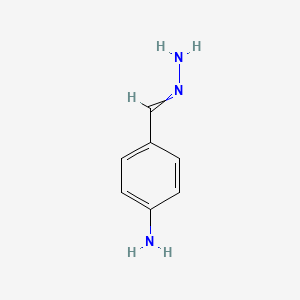

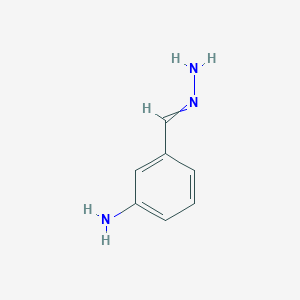

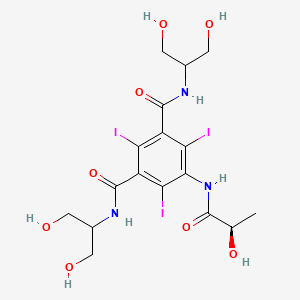

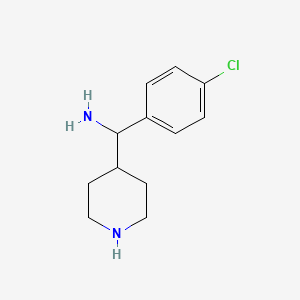

The synthesis of Rizatriptan involves the construction of an indole ring on 3-Methyl-4-nitrobenzoic acid methyl ester by Leimgruber-Batcho reaction. The indole intermediate obtained is then further converted to Rizatriptan . Another method involves reacting 4-hydrazinophenylmethyl-1,2,4-triazole dihydrochloride with 4-N,N-dimethylaminobutanal dimethylacetal in the presence of hydrochloric acid .Molecular Structure Analysis

The molecular formula of Rizatriptan dimer is C28H35N7 . It is a BCS class III 5-hydroxytryptamine 1B/1D (5-HT1B/1D) receptor agonist with strong hydrophilic nature and limited biofilm penetrability .Chemical Reactions Analysis

The synthesis of Rizatriptan involves several chemical reactions, including the construction of an indole ring via the Leimgruber-Batcho reaction . Another study discusses the Chloramine-T-induced oxidation of Rizatriptan Benzoate .Physical And Chemical Properties Analysis

Rizatriptan is a white amorphous and odorless powder . It is soluble in water, chloroform, dimethyl formamide, methanol, acetonitrile, and acetic acid .Wissenschaftliche Forschungsanwendungen

Migraine Treatment

Rizatriptan is an efficient anti-migraine drug . It belongs to the class of selective 5 HT (1B/1D) serotonin receptor agonists . It constricts brain blood vessels and blocks pain impulses and natural compounds that produce pain, nausea, and other migraine sensations .

Fast Dissolving Oral Films

Rizatriptan has been used in the development of orally disintegrating films (ODFs) . These films are designed to dissolve quickly in the mouth, providing faster relief from pain to migraine sufferers . The ODFs are prepared by solvent casting method (SCM) and optimized using Box–Behnken design (BBD) .

Bioequivalence Studies

Rizatriptan has been used in bioequivalence studies . These studies aim to assess the bioequivalence and tolerability of two different oral formulations of rizatriptan . The results of these studies can help in the development of new formulations that are bioequivalent to the reference formulation .

Pharmacokinetics Research

Rizatriptan is minimally bound (14%) to plasma proteins . The volume of distribution is approximately 140 litres in male subjects, and 110 litres in female subjects . The primary route of rizatriptan metabolism is via oxidative deamination by monoamine oxidase-A (MAO-A) to the indole acetic acid metabolite, which is not pharmacologically active .

Direct Compression Method

Orally disintegrating tablets of Rizatriptan benzoate were prepared by direct compression method to provide faster relief from pain to migraine sufferers . This method is used to create tablets that dissolve quickly in the mouth, providing fast relief from migraine pain .

Formulation Design

Rizatriptan has been used in the design of new drug formulations . For example, it has been loaded into oral fast dissolving films using maltodextrin (MTX) and pullulan (PUL) as film-forming polymers, as well as propylene glycol (PG) as a plasticizer .

Wirkmechanismus

Target of Action

Rizatriptan is a second-generation triptan and a selective agonist for serotonin (5-HT) 1B and 5-HT1D receptors . These receptors are primarily located on intracranial blood vessels and sensory nerves of the trigeminal system . The activation of these receptors is believed to be the primary target of action for Rizatriptan .

Mode of Action

Rizatriptan interacts with its targets, the 5-HT 1B and 5-HT1D receptors, by binding to them with high affinity . This binding causes vasoconstriction of intracranial extracerebral blood vessels, primarily via 5-HT 1B receptors . Additionally, Rizatriptan inhibits nociceptive neurotransmission in trigeminal pain pathways .

Biochemical Pathways

The biochemical pathways affected by Rizatriptan primarily involve the serotonin (5-HT) system. By acting as an agonist at serotonin 5-HT 1B and 5-HT 1D receptors, Rizatriptan induces vasoconstriction and reduces sterile inflammation associated with antidromic neuronal transmission . This action is believed to correlate with the relief of migraine .

Pharmacokinetics

Rizatriptan exhibits a complete absorption with a bioavailability estimate of 47% . It undergoes significant first-pass metabolism via monoamine oxidase-A, forming metabolites . The plasma clearance and renal clearance were reported to be 1325 ml/min and 349 ml/min, respectively, after intravenous administration . Approximately 26% and 14% of intravenous and oral Rizatriptan doses, respectively, were excreted in urine as intact parent drug .

Result of Action

The primary result of Rizatriptan’s action is the relief of migraine-associated symptoms . It achieves this by causing vasoconstriction of intracranial extracerebral blood vessels and inhibiting nociceptive neurotransmission in trigeminal pain pathways . This leads to a reduction in the sterile inflammation associated with antidromic neuronal transmission, correlating with relief of migraine .

Action Environment

The action of Rizatriptan can be influenced by various environmental factors. For instance, the presence of certain cardiovascular conditions can contraindicate its use . Furthermore, the efficacy and stability of Rizatriptan can be affected by factors such as patient’s renal function, hepatic function, age, gender, and race . It’s also worth noting that Rizatriptan’s half-life can limit its use in certain environments, requiring repeated doses that could cause patient noncompliance or harm to the nasopharynx and cilia .

Safety and Hazards

Zukünftige Richtungen

As for future directions, it’s important to note that Rizatriptan is usually used for people whose headaches are not relieved by acetaminophen, aspirin, or other pain relievers . Therefore, ongoing research and development in this area could focus on improving the efficacy of Rizatriptan or developing new formulations or delivery methods to enhance patient compliance and treatment outcomes .

Eigenschaften

IUPAC Name |

2-[5-[[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]methyl]-1H-indol-3-yl]-N,N-dimethylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N7/c1-33(2)11-9-22-16-30-26-7-5-20(13-24(22)26)15-28-23(10-12-34(3)4)25-14-21(6-8-27(25)32-28)17-35-19-29-18-31-35/h5-8,13-14,16,18-19,30,32H,9-12,15,17H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKBUQPKAAJBHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CC3=C(C4=C(N3)C=CC(=C4)CN5C=NC=N5)CCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rizatriptan dimer | |

CAS RN |

887001-08-3 | |

| Record name | Rizatriptan dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887001083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIZATRIPTAN DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O343F51WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

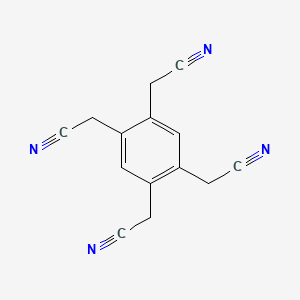

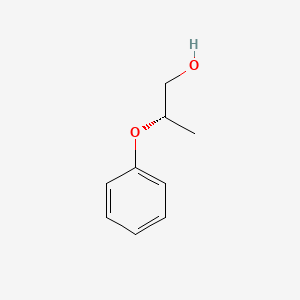

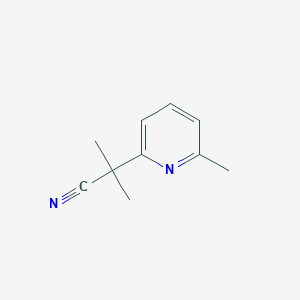

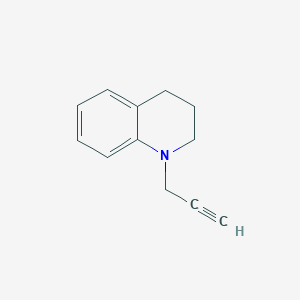

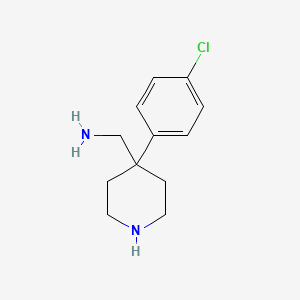

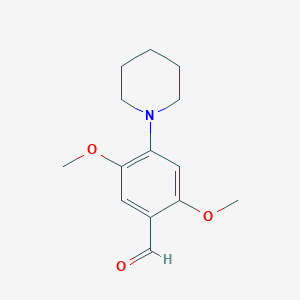

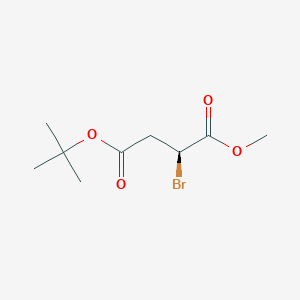

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl [benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetate](/img/structure/B3332242.png)

![[Benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetic acid](/img/structure/B3332248.png)

![(6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-methanol](/img/structure/B3332314.png)